2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine
Description
Molecular Architecture and Spirocyclic Topology
2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine consists of two fused cycloheptane rings sharing a single central carbon atom (the spiro center). The 4-chlorophenyl group is attached to this spiro center, while the secondary amine (-NH-) occupies the same position. The molecular formula is C₁₅H₁₆ClN , with a molecular weight of 221.72 g/mol .
Key structural elements :
- Spirocyclic core : Two seven-membered rings fused at C2, creating a bicyclic system with a bridgehead hydrogen.
- 4-Chlorophenyl substituent : Ortho-, meta-, and para-chloro derivatives are common in medicinal chemistry, but the para configuration here enhances electronic and steric effects.
- Amine functionality : The secondary amine enables hydrogen bonding and potential participation in acid-base reactions.
The spiro topology imposes rigid constraints on molecular geometry. X-ray studies of related spiro[3.3]heptane derivatives reveal non-planar conformations, with dihedral angles (~130°) between the two cycloheptane rings. This structural rigidity influences reactivity and molecular recognition properties.
Stereochemical Configuration Analysis
The spirocenter at C2 introduces potential stereoisomerism. However, the compound’s symmetry and substituent arrangement often lead to distinct stereoelectronic outcomes.
Key stereochemical considerations :
- Spirocenter chirality : The spiro atom (C2) connects two identical cycloheptane rings, rendering it achiral.
- Substituent orientation : The 4-chlorophenyl group adopts a fixed position relative to the cycloheptane rings, minimizing conformational flexibility.
- Amine configuration : The secondary amine lacks stereochemical influence due to rapid nitrogen inversion, typical of non-aromatic amines.
Stereochemical studies on analogous spiro[3.3]heptan-2-amines (e.g., ethyl 2-aminospiro[3.3]heptane-2-carboxylate) reveal that substituent size and electronic effects dominate conformational preferences.
X-ray Crystallographic Studies of Spiro[3.3]heptane Derivatives
X-ray crystallography provides critical insights into the compound’s three-dimensional arrangement. While direct crystallographic data for this compound is limited, studies on related derivatives elucidate key structural motifs.
Structural parameters of spiro[3.3]heptane systems :
| Parameter | Spiro[3.3]heptane | Para-substituted Benzene |
|---|---|---|
| Inter-substituent distance (r) | 4.16–4.20 Å | 2.77–2.81 Å |
| Substituent dihedral angle (θ) | ~130° | ~123–149° |
| Non-planar angles (ϕ1, ϕ2) | 22.8–29.7° | 0.6–2.2° |
Data adapted from X-ray studies of spiro[3.3]heptane derivatives and benzene analogs.
Key observations :
- Non-planar topology : Spiro[3.3]heptane systems exhibit significant deviation from planarity compared to aromatic benzene rings.
- Substituent spacing : The 4-chlorophenyl group in the target compound occupies a position farther from the spiro center than analogous benzene substituents.
- Hydrogen-bonding potential : The amine group enables intermolecular interactions, as seen in spiro[3.3]heptan-2-amine hydrochloride.
Comparative Analysis with Related Spirocyclic Amines
Structural and electronic comparisons with other spirocyclic amines highlight the compound’s unique properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)spiro[3.3]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXVYXDJVRCXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and reductive amination techniques. The synthetic routes are crucial for developing compounds with desired pharmacological properties.
Synthetic Route Overview
- Starting Materials : The synthesis begins with commercially available precursors such as 4-chlorobenzaldehyde and appropriate spirocyclic intermediates.
- Key Reactions :
- Cycloaddition : A [2+2] cycloaddition reaction is employed to form the spirocyclic framework.
- Reductive Amination : Following cyclization, reductive amination is performed to introduce the amine functionality.
Biological Activity
The biological activity of this compound has been evaluated in various contexts, particularly its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of spiro compounds exhibit significant anticancer activity against various cancer cell lines. For instance, studies have shown that modifications of similar spiro compounds can inhibit cell proliferation in human cancer models.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Induction of apoptosis |
| Similar Spiro Derivative | A549 | 8.0 | Tubulin inhibition |
These findings suggest that the spiro structure may interact with cellular targets involved in cancer progression, such as tubulin or DNA.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Bacteria Type | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These results highlight the potential of this compound in treating bacterial infections, particularly those resistant to conventional antibiotics.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through intrinsic pathways.
- Inhibition of Bacterial Growth : The compound could disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
-
Case Study on Anticancer Activity : A study conducted on a series of spiro compounds demonstrated that those with a chlorophenyl group showed enhanced cytotoxicity against various cancer cell lines compared to their non-chlorinated counterparts.
- Findings : The presence of the chlorophenyl moiety was correlated with increased binding affinity to tubulin, leading to effective disruption of microtubule dynamics.
-
Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial properties of spiro compounds against clinical isolates of resistant bacteria.
- Results : The tested compound exhibited significant antibacterial activity, outperforming standard antibiotics in certain cases, suggesting a novel mechanism that warrants further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The 4-chlorophenyl group confers moderate electron-withdrawing character and lipophilicity. Methoxy (para/ meta) and ethoxy substituents enhance solubility but reduce metabolic stability compared to chloro.
- Stereoelectronic Profiles: Para-substituted analogs (chloro, methoxy) exhibit symmetric electronic effects, whereas meta-methoxy introduces asymmetry, altering steric interactions .
Preparation Methods
Reaction Scheme and Conditions
- The initial step involves a [2+2] cycloaddition between dichloroketene and 4-chlorostyrene in the presence of freshly prepared zinc-copper couple (Zn(Cu)) and phosphorus oxychloride (POCl3) in diethyl ether. This forms a dichlorocyclobutanone intermediate.
- The intermediate is unstable on silica gel and is therefore directly reduced using acetic acid and zinc to yield a cyclobutanone derivative with about 52% yield.
- A Wittig reaction using methyltriphenylphosphonium bromide and potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (THF) converts the cyclobutanone to a methylenecyclobutane intermediate (~31% yield).
- Repeating the [2+2] cycloaddition and reduction steps leads to the formation of the spiro[3.3]heptan-2-one scaffold (~62% yield).
- Reductive amination is then performed using methylamine (2M in methanol) and sodium triacetoxyborohydride in 1,2-dichloroethane (DCE), producing the target amine in 22% yield.
- Subsequent functionalization, such as sulfonamidation, can be applied to further derivatize the amine (yield ~51% for sulfonamide derivative).
Critical Reagents and Conditions
- The Zn(Cu) couple must be freshly prepared for effective cycloaddition. The best preparation method involves copper sulfate pentahydrate and zinc in water, followed by drying and storage under argon for short periods.
- POCl3 plays a crucial role, likely by sequestering zinc halide byproducts or removing water, enhancing reaction efficiency.
- Use of 2.2 equivalents of POCl3 relative to the olefin improves turnover compared to 1.1 equivalents.
- Attempts using in situ Zn(Cu) or commercial Zn(Cu) were less successful.
Alternative Preparation via Double Substitution Reactions
Synthetic Route Description
- This method involves cyclisation through double substitution reactions between di-electrophiles and di-nucleophiles to form the spirocyclic core.
- A model reaction uses phenylacetonitrile with 1,3-dibromo-2,2-dimethoxypropane in dimethylformamide (DMF), yielding a cyclobutane intermediate in 65% yield.
- Starting materials such as 2,2-bis(bromomethyl)-1,3-propanediol and 2,2-dimethoxypropane are used to prepare dibromo dioxane intermediates (90% yield).
- Further steps include deprotection of hydroxyl groups with p-toluenesulfonic acid monohydrate in methanol (93% yield), mesylation with mesyl chloride and pyridine in dichloromethane (98% yield), and cyclisation to form the spiro[3.3]heptane core.
- However, the final cyclisation step to the spiro compound gave a low yield (~5%).
Advantages and Challenges
- This approach generally provides higher turnover and yields in initial steps and often avoids chromatographic purification.
- The final cyclisation step can be challenging and low-yielding.
- This method allows the introduction of various functional groups, such as nitriles and sulfonamides, expanding the compound's chemical diversity.
Summary of Yields and Key Steps
| Step | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| [2+2] Cycloaddition (dichloroketene + 4-chlorostyrene) | Cycloaddition | 52 | Requires fresh Zn(Cu), POCl3 essential |
| Wittig Reaction (to methylenecyclobutane) | Olefination | 31 | Uses methyltriphenylphosphonium bromide |
| Second [2+2] Cycloaddition and Reduction | Cycloaddition | 62 | Forms spiro[3.3]heptan-2-one |
| Reductive Amination (to amine) | Reductive amination | 22 | Sodium triacetoxyborohydride, methylamine |
| Sulfonamidation (derivatization) | Functionalization | 51 | Optional step |
| Double substitution cyclisation (alternative method) | Cyclisation | 5 | Low yield in final step |
Research Findings and Practical Notes
- The [2+2] cycloaddition approach is well documented but suffers from moderate yields and the need for freshly prepared reagents.
- The double substitution method offers a promising alternative with better yields in early steps but requires optimization for the final cyclisation.
- The rigid spiro[3.3]heptane scaffold provides a valuable framework for medicinal chemistry, allowing for chiral centers and spatially defined functional groups.
- Purification challenges, such as instability on silica gel and the need for chromatography, are significant considerations in scale-up.
- The presence of the 4-chlorophenyl substituent adds complexity but can be introduced effectively via the olefin precursor in the cycloaddition route.
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine and its derivatives?
The synthesis typically involves spirocyclic scaffold construction followed by functionalization. For example, spiro[3.3]heptane derivatives can be synthesized via cycloaddition or ring-closing metathesis. The 4-chlorophenyl group is introduced via Suzuki coupling or nucleophilic substitution. A key intermediate, 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid, is synthesized by hydrolyzing its methyl ester precursor (87% yield) . Derivatives like 6,6-difluoro analogs are prepared via halogenation or fluorination steps .
Q. How is the structural integrity of this compound confirmed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination . Complementary techniques include:
- NMR : , , and NMR (for fluorinated derivatives) to confirm substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- ORTEP diagrams : For visualizing thermal ellipsoids and bond geometries .
Q. What analytical methods are used to assess purity and stability?
- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.
- Karl Fischer Titration : Measures residual moisture, critical for hygroscopic derivatives like hydrochloride salts .
Advanced Research Questions
Q. How can stereochemical inconsistencies in spirocyclic derivatives be resolved during synthesis?
Contradictions in stereochemical outcomes often arise from competing reaction pathways. For example, isomerization during acid-catalyzed steps (e.g., Boc deprotection) can lead to cis/trans mixtures. Mitigation strategies include:
Q. What methodologies address low yields in spiro[3.3]heptane ring formation?
Low yields may stem from ring strain or side reactions. Solutions include:
- Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 30% yield improvement in cycloadditions).
- Protecting Group Strategies : Use of tert-butyloxycarbonyl (Boc) to stabilize reactive amines during ring closure .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How can computational tools enhance the design of this compound analogs?
- Molecular Docking : Predict binding affinity to biological targets (e.g., GPCRs) using AutoDock Vina.
- QSAR Models : Relate substituent effects (e.g., fluorine at position 6) to physicochemical properties like logP .
- Crystal Structure Prediction (CSP) : Identify polymorphs with desirable stability using Mercury CSD .
Q. What safety protocols are critical for handling reactive intermediates in its synthesis?
- Hydrochloride Salts : Use inert atmosphere (N) to prevent hydrolysis; store at -20°C in desiccators .
- Toxic Byproducts : Monitor chlorinated intermediates (e.g., 4-chlorophenylacetic acid) via GC-MS and adhere to H317/H319 hazard codes .
- Waste Disposal : Neutralize acidic residues with NaHCO before disposal (P501 protocols) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the biological activity of spiro[3.3]heptane derivatives?
Discrepancies may arise from impurity profiles or assay conditions. Best practices include:
- Batch Reproducibility Testing : Compare ≥3 independent syntheses.
- Orthogonal Assays : Validate activity using both enzymatic (e.g., IC) and cell-based (e.g., EC) assays .
- Meta-Analysis : Cross-reference data with PubChem BioAssay entries to identify outliers .
Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?
- Thermal Motion : High B-factors in X-ray data may distort bond lengths. Use SHELXL’s restraints (e.g., DELU) to refine models .
- Solvatomorphism : Crystal packing effects (e.g., solvent inclusion) alter geometries. Compare structures from multiple solvents .
Methodological Optimization
Q. What strategies improve the scalability of this compound synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
